molecular formula C17H24N2O4 B5489083 4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide

4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide

Cat. No. B5489083
M. Wt: 320.4 g/mol
InChI Key: HSNQVTAHDKOAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a chemical compound that is commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that plays a crucial role in the development and function of B cells and other immune cells. TAK-659 is currently being studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

Mechanism of Action

TAK-659 selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that are involved in the activation and proliferation of B cells and other immune cells. This results in the reduction of autoantibody production and the modulation of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to effectively inhibit BTK activity in vivo and in vitro, leading to the suppression of autoantibody production and the modulation of the immune response in various autoimmune diseases. Furthermore, TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Furthermore, TAK-659 has been found to have synergistic effects when used in combination with other immunomodulatory drugs, making it a promising candidate for combination therapies. However, one of the limitations of TAK-659 is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its therapeutic potential in other autoimmune diseases, such as type 1 diabetes and inflammatory bowel disease. Another direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce the risk of toxicity. Additionally, the combination of TAK-659 with other immunomodulatory drugs may offer new opportunities for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the preparation of 4-(3-hydroxy-3-methylbutyl)benzamide, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(2-oxo-1,3-oxazolidin-3-yl)ethylamine to produce the final product, TAK-659.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases. It has been shown to effectively inhibit BTK activity and suppress the production of autoantibodies, which are responsible for the destruction of healthy tissues in autoimmune diseases. Furthermore, TAK-659 has been found to have synergistic effects when used in combination with other immunomodulatory drugs, such as rituximab and lenalidomide.

properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,22)8-7-13-3-5-14(6-4-13)15(20)18-9-10-19-11-12-23-16(19)21/h3-6,22H,7-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNQVTAHDKOAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)NCCN2CCOC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.